

An In-depth Technical Guide to the Chemical Properties of 1-Bromononane-d19

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromononane-d19

Cat. No.: B12399948

[Get Quote](#)

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **1-Bromononane-d19**, a deuterated derivative of 1-bromononane. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

1-Bromononane-d19 is a saturated alkyl halide where all 19 hydrogen atoms have been replaced by their heavy isotope, deuterium. This isotopic labeling makes it a valuable tool in various scientific applications, particularly in mechanistic studies and as an internal standard.

Quantitative Data Summary

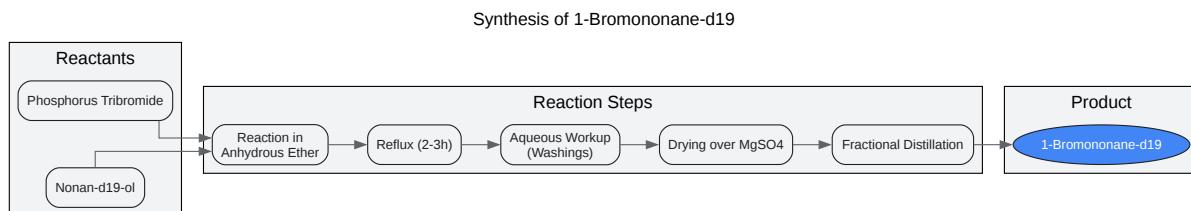
The following table summarizes the key chemical and physical properties of **1-Bromononane-d19**. Due to the limited availability of experimental data for the deuterated compound, some properties are estimated based on the well-characterized non-deuterated analogue, 1-bromononane.

Property	Value (1-Bromononane-d19)	Value (1-Bromononane)
Molecular Formula	C ₉ D ₁₉ Br	C ₉ H ₁₉ Br
Molecular Weight	226.27 g/mol	207.15 g/mol [1]
CAS Number	1219805-90-9 [2]	693-58-3 [1]
Appearance	Neat (likely a clear, colorless liquid) [2]	Clear, colorless liquid
Boiling Point	Not experimentally determined (expected to be slightly higher than 1-bromononane)	201 °C at 1013 hPa [1]
Melting Point	Not experimentally determined	-29 °C
Density	Not experimentally determined (expected to be slightly higher than 1-bromononane)	1.09 g/cm ³ at 20 °C [1]
Refractive Index	Not experimentally determined	n _{20/D} 1.454
Flash Point	Not experimentally determined	90 °C (closed cup) [1]
Solubility	Insoluble in water; Soluble in organic solvents	Insoluble in water; Soluble in organic solvents [3]

Experimental Protocols

Synthesis of 1-Bromononane-d19

A plausible method for the synthesis of **1-Bromononane-d19** is the bromination of the corresponding deuterated alcohol, nonan-d19-ol, using a suitable brominating agent. A general and effective method is the reaction with phosphorus tribromide (PBr₃).


Materials:

- Nonan-d19-ol
- Phosphorus tribromide (PBr₃)

- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for reflux and distillation

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve nonan-d19-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add phosphorus tribromide (approximately 1/3 molar equivalent) to the stirred solution via the dropping funnel.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Gently reflux the mixture for 2-3 hours to ensure the reaction goes to completion.
- Cool the reaction mixture back to room temperature and slowly quench by adding it to ice-cold water.
- Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude **1-Bromononane-d19**.
- Purify the crude product by fractional distillation under reduced pressure.

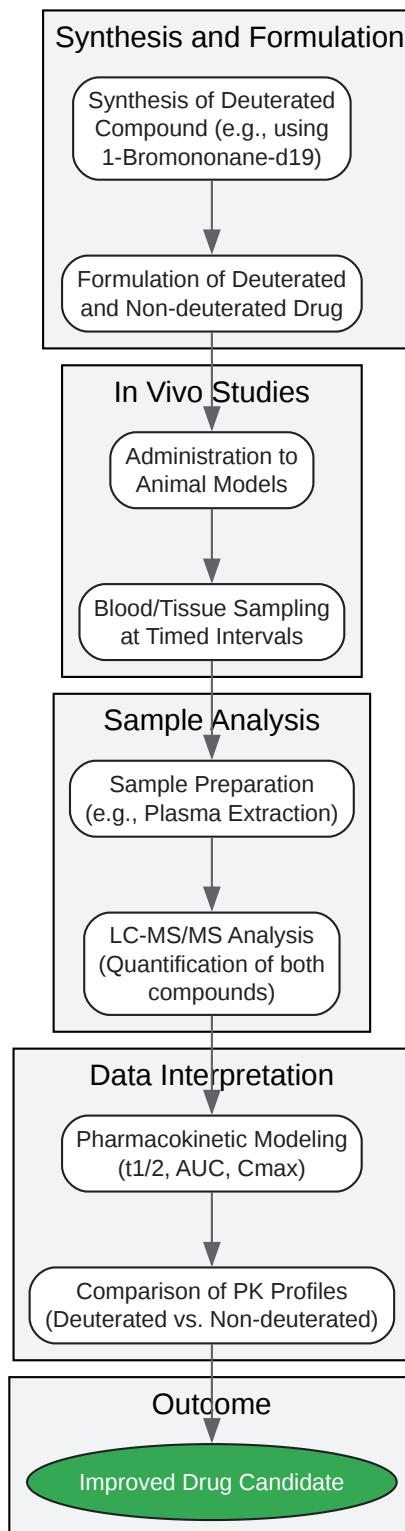
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-Bromononane-d19**.

Spectroscopic Data

While experimental spectra for **1-Bromononane-d19** are not readily available, its expected spectroscopic characteristics can be inferred from the known data of 1-bromononane.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The ^1H NMR spectrum of **1-Bromononane-d19** is expected to be silent, showing no signals due to the absence of protons. This makes it an excellent solvent or internal standard for ^1H NMR studies of other compounds.
 - ^{13}C NMR: The ^{13}C NMR spectrum will show signals for the nine carbon atoms. The signals will be triplets due to coupling with deuterium ($I=1$). The chemical shifts are expected to be very similar to those of 1-bromononane.
 - ^2H NMR (Deuterium NMR): A ^2H NMR spectrum would show signals corresponding to the different deuterium environments in the molecule.
- Mass Spectrometry (MS):


- The mass spectrum of **1-Bromononane-d19** will show a molecular ion peak at m/z 226 and 228, corresponding to the two isotopes of bromine (^{79}Br and ^{81}Br). The fragmentation pattern will be significantly different from that of 1-bromononane due to the increased mass of the fragments containing deuterium. The mass spectrum of the non-deuterated 1-bromononane shows characteristic peaks at m/z 135 and 137, corresponding to the loss of a C_5H_{10} fragment.^[4] A similar fragmentation pattern might be observed for the deuterated compound, but with a higher mass for the resulting fragments.

Applications in Research and Drug Development

The primary application of **1-Bromononane-d19** lies in its use as an isotopically labeled compound. In drug development, deuteration of molecules is a strategy used to alter their pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage, a phenomenon known as the kinetic isotope effect. This can result in a longer half-life, reduced toxic metabolites, and an improved therapeutic profile of a drug.

1-Bromononane-d19 can be used as a building block to synthesize more complex deuterated molecules for such studies. It can also serve as an internal standard in quantitative analyses, such as mass spectrometry-based assays, due to its similar chemical behavior to the non-deuterated analyte but distinct mass.

Workflow for Utilizing Deuterated Compounds in Pharmacokinetic Studies

[Click to download full resolution via product page](#)

Caption: A typical workflow for evaluating the pharmacokinetic advantages of a deuterated drug candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromononane for synthesis | 693-58-3 [sigmaaldrich.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1-Bromononane | C9H19Br | CID 12742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 1-Bromononane-d19]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12399948#1-bromononane-d19-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com